4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out at a temperature range of 60-70°C for about 2 hours, followed by cooling to room temperature and separation of the aqueous phase .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated systems for temperature control and stirring can enhance the efficiency and yield of the synthesis process. The final product is typically purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or receptors involved in disease processes . For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exerting antitumor effects .
Comparison with Similar Compounds
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares a similar piperazine moiety but differs in its pyridine ring structure.
6-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a pyrrolo[2,3-d]pyrimidine core and is used in similar research applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19N7 |
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Molecular Weight |
261.33 g/mol |
IUPAC Name |
4-(2-ethylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C12H19N7/c1-3-8-6-14-4-5-19(8)11-9-7-15-18(2)10(9)16-12(13)17-11/h7-8,14H,3-6H2,1-2H3,(H2,13,16,17) |
InChI Key |
ZPZQMEDPWVADHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2=NC(=NC3=C2C=NN3C)N |
Origin of Product |
United States |
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